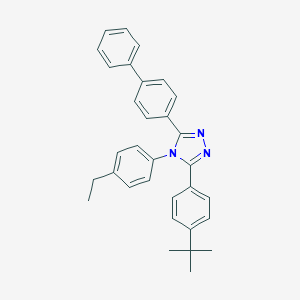
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific fields. TAK-242 has been shown to have a wide range of effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is based on its ability to inhibit the TLR4 signaling pathway. TLR4 is a transmembrane protein that plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon binding to its ligands, TLR4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole inhibits the TLR4 signaling pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine and chemokine production, resulting in the anti-inflammatory, anti-tumor, and anti-viral effects of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole.
Biochemical and Physiological Effects:
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral activities, 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to have antioxidant and neuroprotective effects. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to reduce oxidative stress and protect against neuronal damage in various animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is its specificity for the TLR4 signaling pathway. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have minimal off-target effects, making it a valuable tool for studying the role of TLR4 in various biological processes. However, one of the limitations of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
List of
Future Directions
1. Investigating the role of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole in the regulation of the immune response in various disease models.
2. Developing more potent and selective TLR4 inhibitors based on the structure of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole.
3. Studying the potential of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole as a therapeutic agent for various inflammatory and neurodegenerative diseases.
4. Investigating the potential of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole as a combination therapy with other anti-cancer or anti-viral agents.
5. Exploring the potential of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole as a tool for studying the role of TLR4 in the gut microbiome and its impact on host health.
Conclusion:
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific fields. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, and has also been shown to have antioxidant and neuroprotective effects. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has the potential to be a valuable tool for studying the role of TLR4 in various biological processes, and may have therapeutic potential for various inflammatory and neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole involves a multistep process that starts with the reaction of 4-tert-butylphenylhydrazine with 4-ethylbenzaldehyde to form 3-(4-tert-butylphenyl)-4-(4-ethylphenyl)-1,2,4-triazole. This intermediate is then reacted with 4-bromobenzophenone to form the final product, 3-(4-tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole. The synthesis of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been optimized to produce high yields and purity, making it suitable for use in various scientific applications.
Scientific Research Applications
3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole is in the field of inflammation research. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the initiation and progression of inflammation. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to have potent anti-inflammatory effects in various animal models of inflammation, including sepsis, arthritis, and colitis.
In addition to its anti-inflammatory effects, 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to have anti-tumor and anti-viral activities. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-Tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to inhibit the replication of various viruses, including influenza, hepatitis C, and HIV.
properties
CAS RN |
163226-12-8 |
|---|---|
Molecular Formula |
C32H31N3 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-ethylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C32H31N3/c1-5-23-11-21-29(22-12-23)35-30(26-15-13-25(14-16-26)24-9-7-6-8-10-24)33-34-31(35)27-17-19-28(20-18-27)32(2,3)4/h6-22H,5H2,1-4H3 |
InChI Key |
PZLZJGZGJHZQAU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



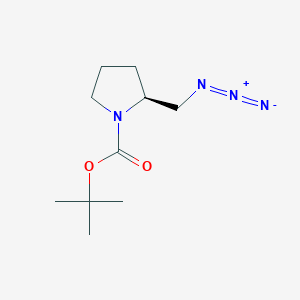

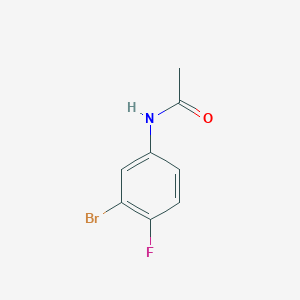

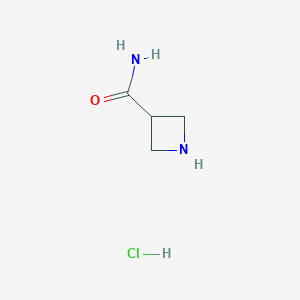
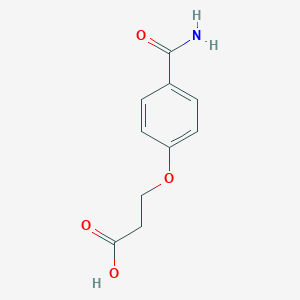
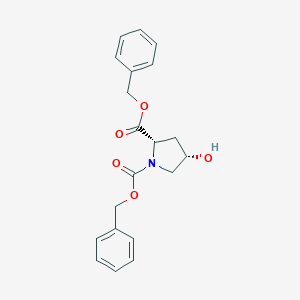
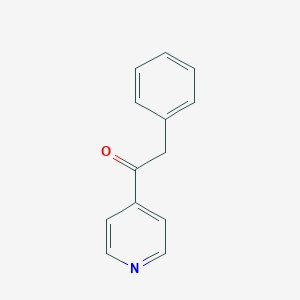
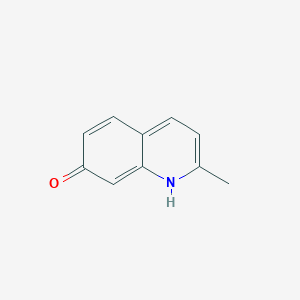



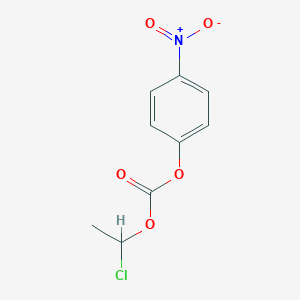
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)